N-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride - 1269052-85-8

N-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride

Catalog Number: EVT-3232357
CAS Number: 1269052-85-8
Molecular Formula: C10H15Cl2N3
Molecular Weight: 248.15
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound is a novel benzimidazole derivative synthesized through a multi-step process involving hydrolysis and reaction with o-phenylenediamine. [] The research focuses on its synthesis and structural characterization using spectroscopic techniques. []
  • Relevance: This compound shares the core benzimidazole structure with N-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride. Both compounds feature a benzimidazole ring system as a central structural element. []
  • Compound Description: This study delves into the crystal structure of the title compound, utilizing X-ray diffraction analysis to determine its conformation and intermolecular interactions. [] The research highlights the presence of hydrogen bonding and pi-pi stacking in the crystal lattice. []
  • Relevance: Both this compound and N-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride belong to the class of substituted benzimidazoles. They both feature a methyl group attached to the benzimidazole ring, although at different positions. []
  • Compound Description: These two compounds are regioisomers, synthesized using a condensation reaction involving formylcoumarin and N-methylphenylene-1,2-diamine. [] The research focuses on their synthesis and investigates their fluorescent properties. []
  • Relevance: The 7-(diethylamino)-4-(1-methyl-1H-benzimidazol-2-yl)coumarin isomer features a 1-methyl-1H-benzimidazol-2-yl substituent, directly linking it to the structure of N-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride. Both share the 1-methyl-1H-benzimidazol-2-yl moiety. []
  • Compound Description: The crystal structure of this benzamide derivative is analyzed using X-ray crystallography, revealing key structural features and intermolecular interactions. [] The study emphasizes the planar nature of the benzimidazole and amide groups, as well as the influence of the bulky tert-butyl group on the molecular conformation. []
  • Relevance: This compound contains the 1-methyl-1H-benzimidazol-2-yl structural motif, directly correlating it with N-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride. Both structures share this specific benzimidazole substitution pattern. []
  • Compound Description: This compound demonstrates significant potential as an anticancer agent, specifically targeting microtubules. [, , ] Its cytotoxicity has been evaluated in various cancer cell lines, revealing promising results. [, , ] Radiolabeled versions of the compound have been synthesized for potential use in radiotherapy and imaging. [, ]
  • Relevance: Sharing the core benzimidazole carbamate structure, this compound is closely related to N-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride. They both possess a benzimidazole ring system with a carbamate substituent, making them part of a similar chemical class. [, , ]
  • Compound Description: This compound, BMS-694153, is a potent antagonist of the human calcitonin gene-related peptide receptor. [] Developed as a potential treatment for migraine, it exhibits excellent potency and a favorable toxicology profile. []
  • Relevance: While structurally distinct from N-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride, this compound is relevant due to its shared focus on migraine treatment with compound 5 (HTL22562) mentioned in the provided research articles. [] Both highlight the exploration of different chemical scaffolds for targeting migraine.
  • Compound Description: This research delves into the crystal structure of an erbium(III) complex, utilizing X-ray crystallography to elucidate its structural details. [] The study emphasizes the coordination environment around the erbium(III) ion and provides precise bond lengths and angles. []
  • Relevance: This compound contains a 1H-benzo[d]imidazol-2-yl moiety, establishing a connection to N-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride through the shared benzimidazole structure. Despite differences in substitution and overall complexity, the presence of this common heterocyclic ring links them chemically. []
  • Compound Description: 1-[(1H-benzimidazol-2-yl)methyl]-1H-tetrazole serves as a ligand in the formation of a zinc(II) coordination polymer. [, ] This polymer exhibits a one-dimensional chain structure that extends into a three-dimensional supramolecular architecture through hydrogen bonding interactions. [, ] Additionally, the polymer displays fluorescent properties. [, ]
  • Relevance: Both 1-[(1H-benzimidazol-2-yl)methyl]-1H-tetrazole and N-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride belong to the class of substituted benzimidazoles. They share the common structural feature of a 1H-benzimidazol-2-ylmethyl substituent. [, ]
  • Compound Description: This group of compounds exhibits potential as histamine receptor antagonists and tachykinin receptor antagonists. [] They are under investigation for their therapeutic potential in treating various allergic diseases, including rhinitis, asthma, and inflammatory bowel diseases. []
  • Relevance: Compounds within this group share a core benzimidazole structure with N-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride. The presence of the benzimidazole ring system in both cases suggests potential similarities in their binding affinities and pharmacological profiles. []
  • Compound Description: This set of compounds also demonstrates potential as histamine receptor antagonists and tachykinin receptor antagonists, similar to the previous group. [] They are being explored for their therapeutic applications in managing allergic diseases like rhinitis, asthma, and inflammatory bowel diseases. []
  • Relevance: These compounds share a structural similarity with N-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride due to the presence of the benzimidazole ring. This common feature suggests they may share some pharmacological properties or target similar biological pathways. []
  • Compound Description: 5-(1-methyl-1H-benzimidazol-2-yl)-1,2,3-triazol-1-ide acts as a ligand, coordinating with zinc(II) ions to form a helical chain coordination polymer. [] The crystal structure of this complex reveals significant pi-pi interactions between the benzimidazole rings. []
  • Relevance: This compound features a 1-methyl-1H-benzimidazol-2-yl group, directly relating it to N-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride. They both share this specific benzimidazole substitution, highlighting a potential structural basis for similar interactions. []
  • Compound Description: This compound has been utilized as a ligand in various transition metal complexes, including those of cobalt(II), manganese(II), and cadmium(II). [, , , ] These complexes often exhibit distorted octahedral geometries around the metal center. [, , , ]
  • Relevance: This compound shares the 1-methyl-1H-benzimidazol-2-yl moiety with N-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride. Both compounds contain this specific substituted benzimidazole unit, indicating a potential for similar coordination behavior. [, , , ]
  • Compound Description: These radiolabeled derivatives of Methyl N-[5-(3'-iodobenzoyl)-1H-Benzimidazol-2-yl]Carbamate have been developed for potential applications in cancer radiotherapy. [] Their in vitro and in vivo evaluations demonstrate significant antiproliferative effects and tumor growth delay. []
  • Relevance: These compounds are structurally analogous to N-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride, sharing the benzimidazole carbamate core structure. The presence of the radioiodine isotopes introduces potential for targeted therapy while maintaining a similar pharmacophore. []
  • Compound Description: This ligand, featuring two 1-methyl-1H-benzimidazol-2-yl groups linked by an oxapropane bridge, coordinates with cadmium(II) ions to form a complex with a distorted octahedral geometry. []
  • Relevance: The presence of the 1-methyl-1H-benzimidazol-2-yl group in this ligand directly connects it structurally to N-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride. Both share this specific benzimidazole unit, highlighting a common structural element that could influence their interactions. []
  • Compound Description: This compound is a phosphonic acid derivative of benzimidazole, and its acid-base properties have been extensively studied. [] Research suggests the formation of an intramolecular hydrogen bond within its structure. []
  • Relevance: Both this compound and N-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride belong to the class of benzimidazole derivatives. They share the core benzimidazole ring, indicating a common chemical origin and potential similarities in their reactivity. []
  • Compound Description: This class of compounds exhibits notable antimicrobial activity, surpassing the potency of Streptomycin in some assays. [] Their mechanism of action is proposed to involve inhibition of the 16S subunit of ribosomal RNA or tRNA (Guanine37-N1)-methyltransferase (TrmD). []
  • Relevance: These compounds share the benzimidazole moiety with N-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride. This common structural feature suggests a potential for overlapping biological activities or interactions with similar target sites. []
  • Compound Description: This research focuses on synthesizing and characterizing five iron(II) complexes using 2-(1H-benzimidazol-2-yl)-phenol derivatives as ligands. [] These complexes are investigated for their potential as catalysts in ethylene oligomerization reactions. []
  • Relevance: The 2-(1H-benzimidazol-2-yl)-phenol derivatives utilized as ligands in these complexes share the benzimidazole unit with N-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride. This structural similarity suggests potential similarities in their coordination chemistry and potential applications in metal-based catalysis or materials. []
  • Compound Description: This compound exhibits antiparasitic activity against Ancylostoma ceylanicum and Nippostrongylus brasiliensis. [] Its mechanism of action involves disrupting energy metabolism in the parasites, inhibiting glucose uptake and ATP production. []
  • Relevance: Structurally, this compound is closely related to N-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride due to the presence of the benzimidazole carbamate core structure. This shared motif suggests they might exhibit similar pharmacological profiles or target similar biological pathways. []
  • Compound Description: This benzimidazole derivative has been synthesized and evaluated for its biological activities. [] It demonstrates moderate antioxidant activity and exhibits promising cytotoxic activity against cancer cell lines. []
  • Relevance: 2-methyl-1Hbenzimidazole and N-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride both belong to the class of substituted benzimidazoles, sharing the core benzimidazole ring system. [] This structural similarity suggests they may share some pharmacological properties.

Properties

CAS Number

1269052-85-8

Product Name

N-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride

IUPAC Name

N-methyl-1-(4-methyl-1H-benzimidazol-2-yl)methanamine;dihydrochloride

Molecular Formula

C10H15Cl2N3

Molecular Weight

248.15

InChI

InChI=1S/C10H13N3.2ClH/c1-7-4-3-5-8-10(7)13-9(12-8)6-11-2;;/h3-5,11H,6H2,1-2H3,(H,12,13);2*1H

InChI Key

BIZOVWPMPWLSAB-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)NC(=N2)CNC.Cl.Cl

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)CNC.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.